1-(4-Chlorophenyl)dibenzo[b,d]thiophene
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Overview
Description
1-(4-Chlorophenyl)dibenzo[b,d]thiophene is an organic compound with the molecular formula C18H11ClS and a molecular weight of 294.80 g/mol . This compound is characterized by a dibenzo[b,d]thiophene core substituted with a 4-chlorophenyl group. It is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)dibenzo[b,d]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with dibenzo[b,d]thiophene and 4-chlorobenzene as the primary starting materials.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the chlorophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)dibenzo[b,d]thiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)dibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Chlorophenyl)dibenzo[b,d]thiophene can be compared with other similar compounds, such as:
Dibenzo[b,d]thiophene: The parent compound without the chlorophenyl substitution.
1-(4-Bromophenyl)dibenzo[b,d]thiophene: A similar compound with a bromine atom instead of chlorine.
1-(4-Methylphenyl)dibenzo[b,d]thiophene: A compound with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific electronic and steric properties imparted by the chlorophenyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C18H11ClS |
---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)dibenzothiophene |
InChI |
InChI=1S/C18H11ClS/c19-13-10-8-12(9-11-13)14-5-3-7-17-18(14)15-4-1-2-6-16(15)20-17/h1-11H |
InChI Key |
FNQLEGFISOQSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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